

Spectroscopic Data of Sodium Perborate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Perboric acid, sodium salt

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Introduction

Sodium perborate, referred to chemically as sodium peroxoborate, is a significant compound utilized across various industries, from detergents and bleaching agents to dental formulations. Its efficacy is rooted in its ability to act as a stable source of active oxygen. A thorough understanding of its structural and electronic properties is paramount for its application and development in various fields, including pharmaceuticals. This technical guide provides a comprehensive overview of the spectroscopic data for sodium perborate, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its molecular structure and characteristics in the solid state.

Sodium perborate exists in several hydrated forms, with the "monohydrate" ($\text{NaBO}_3 \cdot \text{H}_2\text{O}$) and "tetrahydrate" ($\text{NaBO}_3 \cdot 4\text{H}_2\text{O}$) being the most common. Structurally, it is not a simple adduct of sodium borate and hydrogen peroxide. Instead, it features a dimeric anion, $[\text{B}_2\text{O}_4(\text{OH})_4]^{2-}$, which consists of a six-membered ring with a chair conformation, containing a -B-O-O-B-O-O- core. Each boron atom is bonded to two hydroxyl groups. The correct chemical formula for the tetrahydrate is more accurately represented as $\text{Na}_2[\text{B}_2(\text{O}_2)_2(\text{OH})_4] \cdot 6\text{H}_2\text{O}$.^[1] This complex structure gives rise to distinct spectroscopic signatures.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For sodium perborate, the IR spectrum reveals characteristic absorptions corresponding to the vibrations of the peroxoborate anion and the associated water molecules in its hydrated forms.

Data Presentation

While a high-resolution, fully assigned solid-state IR spectrum for sodium perborate is not readily available in public literature, a representative spectrum from the NIST database (presented as NaBO_3) provides insight into its major absorption regions.[2] Analysis of related borate and peroxide compounds allows for tentative assignments of the key vibrational modes.

Table 1: Key Infrared Absorption Regions for Sodium Perborate

Wavenumber Range (cm^{-1})	Tentative Assignment	Notes
3600 - 3000	O-H stretching	Broad absorption due to hydroxyl groups of the peroxoborate anion and water of hydration.
1650 - 1600	H-O-H bending	Bending vibration of water of hydration.
1400 - 1200	B-O-H in-plane bending	Vibrations of the hydroxyl groups attached to the boron atoms.
1100 - 900	B-O stretching	Stretching vibrations of the boron-oxygen single bonds within the ring and to the hydroxyl groups.
900 - 800	O-O stretching (peroxide)	Characteristic stretching vibration of the peroxide (-O-O-) linkage.
800 - 600	B-O-O bending	Bending vibrations associated with the peroxoborate ring structure.

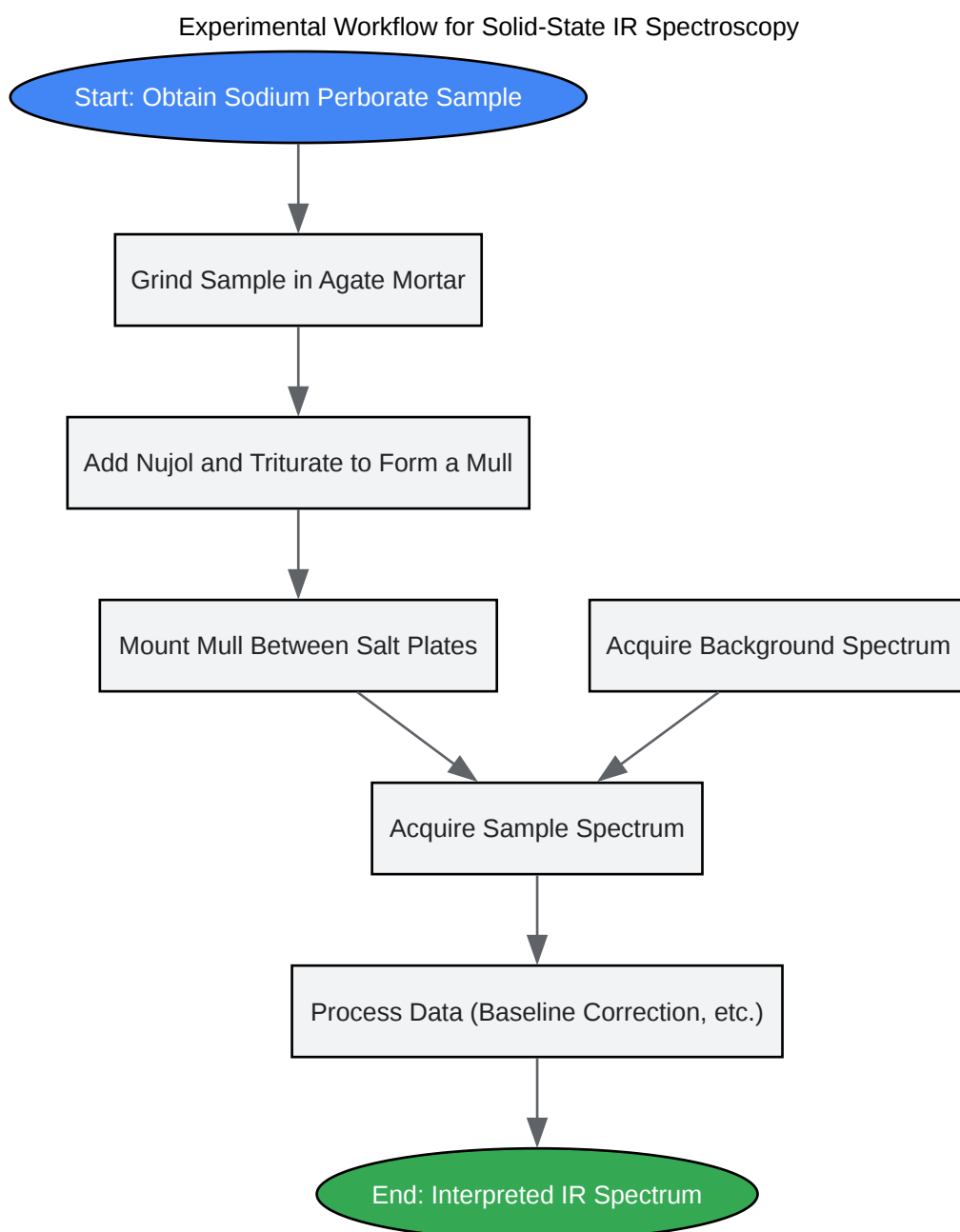
Experimental Protocols

The following describes a general methodology for obtaining a solid-state IR spectrum of sodium perborate.

Sample Preparation (Nujol Mull)

- **Grinding:** Approximately 5-10 mg of the solid sodium perborate sample is placed in a clean, dry agate mortar. The sample is ground to a fine, consistent powder using an agate pestle. Proper grinding is crucial to minimize light scattering and obtain a high-quality spectrum.
- **Mulling:** One to two drops of Nujol (mineral oil) are added to the powdered sample in the mortar. The mixture is then triturated with the pestle until a uniform, translucent paste (mull) is formed.
- **Mounting:** A small amount of the mull is transferred to the center of a clean, polished salt plate (e.g., KBr or NaCl). A second salt plate is placed on top and gently rotated to spread the mull into a thin, even film between the plates.
- **Analysis:** The assembled salt plates are placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plates should be acquired beforehand and subtracted from the sample spectrum.

Diagram: Workflow for Solid-State IR Spectroscopy



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Caption: A flowchart illustrating the key steps in acquiring a solid-state infrared spectrum of sodium perborate using the Nujol mull technique.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. A study on the surface Raman scattering of sodium perborate tetrahydrate and monohydrate has

provided some quantitative data on their characteristic vibrational modes.[3]

Data Presentation

Table 2: Raman Spectral Data for Sodium Perborate Hydrates[3]

Wavenumber (cm ⁻¹) - Tetrahydrate	Wavenumber (cm ⁻¹) - Monohydrate	Tentative Assignment
970	960	B-O stretching modes
900	890	O-O stretching (peroxide)
710	705	B-O-O bending modes

These Raman lines are characteristic of the peroxoborate anion and show slight shifts depending on the hydration state of the crystal.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique for probing the local atomic environment of nuclei such as ¹¹B and ¹H, providing valuable insights into the structure and bonding within sodium perborate.

¹¹B Solid-State NMR

Due to the quadrupolar nature of the ¹¹B nucleus (*I*=3/2), solid-state NMR spectra of boron-containing compounds often exhibit broad lineshapes. However, techniques like Magic Angle Spinning (MAS) can significantly narrow these lines, allowing for the determination of chemical shifts and quadrupolar coupling constants, which are sensitive to the coordination environment of the boron atoms.

While a dedicated solid-state ¹¹B NMR spectrum of sodium perborate is not readily available in the literature, studies on various borates provide a basis for predicting the expected chemical shift.[4] For a tetracoordinated boron atom, as is present in the peroxoborate anion, the isotropic chemical shift is expected to be in the range of approximately -3 to +3 ppm relative to BF₃·OEt₂.

^1H Solid-State NMR

Solid-state ^1H NMR can provide information about the different proton environments in the hydrated forms of sodium perborate, distinguishing between the hydroxyl protons on the peroxoborate anion and the protons of the water of hydration. High-resolution spectra can be obtained using fast MAS techniques.

Experimental Protocols

The following outlines a general methodology for acquiring solid-state NMR spectra of sodium perborate.

^{11}B Solid-State MAS NMR

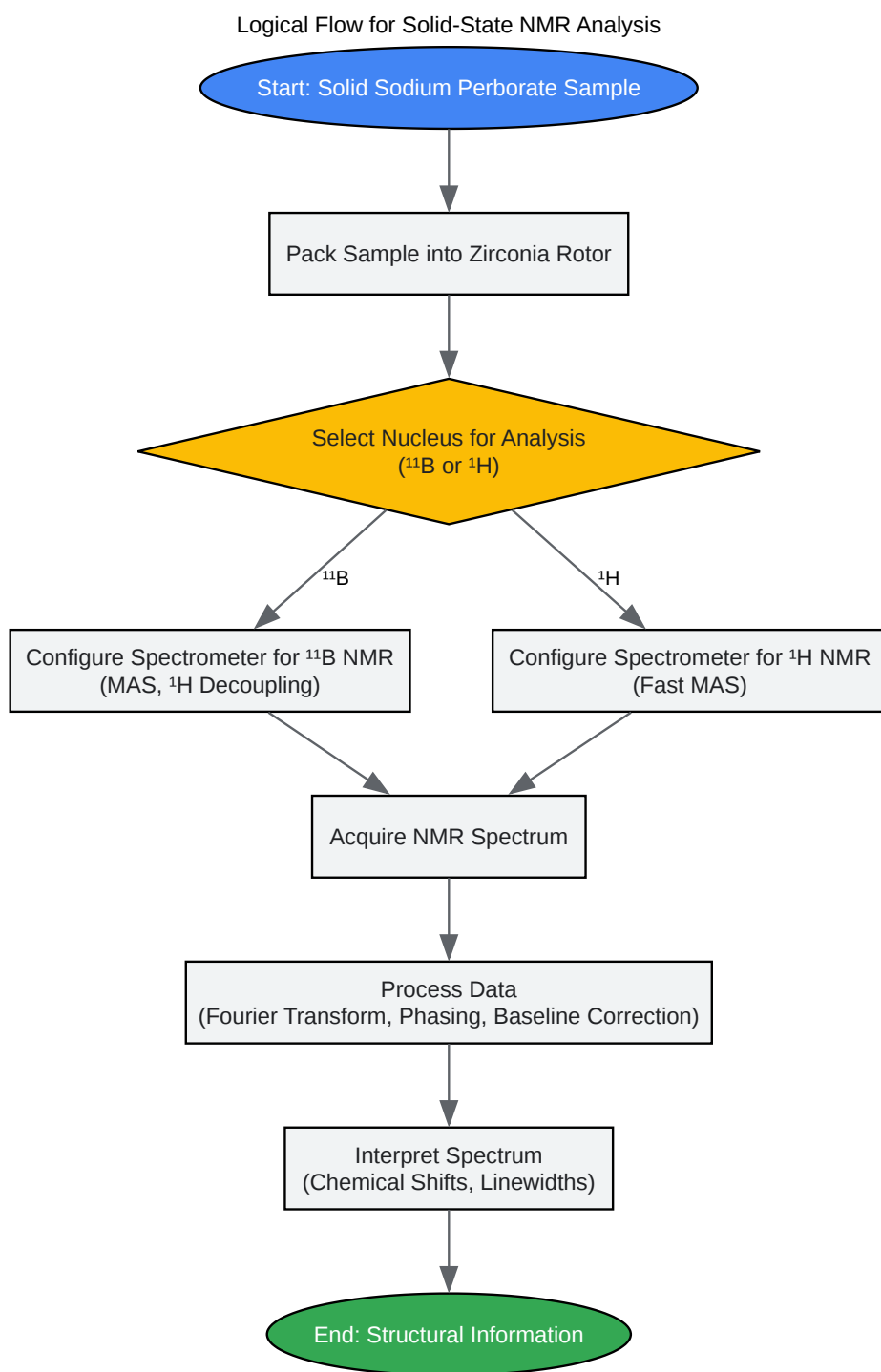
- **Sample Packing:** The solid sodium perborate sample is packed into a zirconia rotor (e.g., 4 mm diameter).
- **Spectrometer Setup:** The experiment is performed on a solid-state NMR spectrometer, typically at a high magnetic field strength (e.g., 9.4 T or higher) to improve resolution.
- **Acquisition Parameters:**
 - A single-pulse excitation or a Hahn-echo pulse sequence is used.
 - Magic Angle Spinning (MAS) is employed at a moderate to high speed (e.g., 10-15 kHz) to average anisotropic interactions.
 - ^1H decoupling is applied during acquisition to remove ^1H - ^{11}B dipolar couplings.
 - The ^{11}B chemical shifts are referenced externally to a standard such as solid NaBH_4 or liquid $\text{BF}_3\cdot\text{OEt}_2$.

^1H Solid-State MAS NMR

- **Sample Packing:** The hydrated sodium perborate sample is packed into a zirconia rotor.
- **Spectrometer Setup:** A solid-state NMR spectrometer with a probe capable of high spinning speeds is used.

- Acquisition Parameters:
 - A single-pulse excitation sequence is typically used.
 - Fast MAS (e.g., >60 kHz) is employed to average out the strong ^1H - ^1H dipolar couplings and achieve high resolution.
 - Chemical shifts are referenced externally to a standard like adamantane or TMS.

Diagram: Logical Flow for Solid-State NMR Analysis



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